Baumycin C1

Description

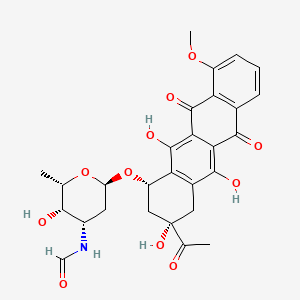

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO11/c1-11-23(32)15(29-10-30)7-18(39-11)40-17-9-28(37,12(2)31)8-14-20(17)27(36)22-21(25(14)34)24(33)13-5-4-6-16(38-3)19(13)26(22)35/h4-6,10-11,15,17-18,23,32,34,36-37H,7-9H2,1-3H3,(H,29,30)/t11-,15-,17-,18-,23+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFSEUJDYAJBPS-RWNSZTQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63084-42-4 | |

| Record name | N-Formyldaunorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Origin of Baumycin C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baumycin C1 is a naturally occurring anthracycline antibiotic that has garnered interest within the scientific community for its structural novelty and potential therapeutic applications. This technical guide provides an in-depth exploration of the origin of this compound, detailing its microbial source, biosynthetic pathway, and biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biochemical processes to facilitate a thorough understanding of this compound's origins and potential.

Introduction

This compound belongs to the baumycin complex, a group of anthracycline antibiotics produced by the bacterium Streptomyces coeruleorubidus.[1] These compounds are co-metabolites of the clinically important anticancer agents, daunorubicin and doxorubicin, which are produced by Streptomyces peucetius.[2] The defining structural feature of the baumycins is the presence of a unique acetal moiety attached to the daunosamine sugar, which distinguishes them from other anthracyclines. This guide will delve into the microbial production of this compound, the intricate biosynthetic pathway responsible for its formation, and its biological properties.

Microbial Origin and Fermentation

This compound is a secondary metabolite produced by the Gram-positive bacterium, Streptomyces coeruleorubidus. This species of Streptomyces has been isolated from soil and is known to produce a variety of bioactive compounds.

Fermentation Parameters for Streptomyces coeruleorubidus

While specific fermentation yields for this compound are not extensively reported in publicly available literature, general fermentation conditions for the production of anthracyclines by Streptomyces species can be adapted. A typical fermentation protocol would involve the following steps:

Experimental Protocol: Fermentation of Streptomyces coeruleorubidus

-

Inoculum Preparation:

-

A vegetative inoculum is prepared by transferring a spore suspension or mycelial fragments of S. coeruleorubidus into a seed medium.

-

The seed culture is incubated at 28-30°C for 2-3 days with shaking at 200-250 rpm.

-

-

Production Medium:

-

A suitable production medium for anthracycline production often contains a combination of carbon and nitrogen sources, as well as trace elements. A representative medium composition is provided in the table below.

-

-

Fermentation Conditions:

-

The production culture is inoculated with the seed culture (typically 5-10% v/v).

-

Fermentation is carried out in baffled flasks or a fermenter at 28-30°C with vigorous aeration and agitation for 5-7 days.

-

The pH of the medium is typically maintained between 6.8 and 7.2.

-

-

Monitoring Production:

-

The production of this compound can be monitored by periodically taking samples from the fermentation broth, extracting the metabolites, and analyzing them by High-Performance Liquid Chromatography (HPLC).

-

| Component | Concentration (g/L) |

| Glucose | 20 |

| Soluble Starch | 10 |

| Soybean Meal | 15 |

| Yeast Extract | 5 |

| K2HPO4 | 1 |

| MgSO4·7H2O | 0.5 |

| NaCl | 0.5 |

| CaCO3 | 2 |

| Trace Elements Solution | 1 mL |

| pH | 7.0 |

Isolation and Purification

The isolation and purification of this compound from the fermentation broth is a critical step for its characterization and further study. The following is a general protocol that can be adapted for this purpose.

Experimental Protocol: Isolation and Purification of this compound

-

Extraction:

-

The fermentation broth is centrifuged to separate the mycelium from the supernatant.

-

The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform at a slightly acidic pH (e.g., pH 4-5).

-

The organic extracts are combined and concentrated under reduced pressure.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative reverse-phase HPLC using a C18 column and a mobile phase gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid).

-

-

Structure Elucidation:

-

The purified this compound is characterized using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure.

-

-

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the well-characterized pathway of daunorubicin and doxorubicin. The key differentiating step is the formation of the unique acetal moiety, a process initiated by the enzyme DnmZ.

The Role of the dox Gene Cluster

The biosynthetic gene cluster responsible for daunorubicin production, known as the dox cluster, also contains the genes necessary for the initial steps of baumycin biosynthesis.

The DnmZ-Catalyzed Reaction: A Key Step in Baumycin Formation

The enzyme DnmZ is a nitrososynthase that plays a pivotal role in the formation of the baumycin acetal. It catalyzes the four-electron oxidation of the amino sugar, TDP-L-epi-vancosamine, to its corresponding nitroso derivative. This intermediate is then proposed to undergo a retro-aldol-like reaction, leading to the cleavage of the C3'-C4' bond and the eventual formation of the acetal precursor.

Experimental Protocol: Elucidation of the Biosynthetic Pathway

-

Gene Knockout Studies: To confirm the function of specific genes in the biosynthetic pathway, targeted gene knockout experiments can be performed. For example, deleting the dnmZ gene in a baumycin-producing strain would be expected to abolish baumycin production.

-

Heterologous Expression: Genes of interest from the biosynthetic pathway can be expressed in a heterologous host, such as E. coli or a different Streptomyces species, to study the function of the encoded enzymes in isolation.

-

Precursor Feeding Studies: Labeled precursors can be fed to the producing organism, and the incorporation of the label into the final product can be tracked using techniques like Mass Spectrometry or NMR spectroscopy to delineate the biosynthetic route.

Signaling Pathway Diagram

References

The Discovery and Characterization of Baumycin C1 from Streptomyces peucetius: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baumycin C1, a member of the anthracycline class of antibiotics, is a secondary metabolite produced by the soil bacterium Streptomyces peucetius. Co-produced with the clinically significant anticancer agents daunorubicin and doxorubicin, the baumycins are distinguished by a unique acetal moiety at the C-4' position of the daunosamine sugar. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and proposed biosynthesis of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in natural product chemistry, microbiology, and oncology drug development.

Introduction

Streptomyces peucetius is a well-established producer of potent antineoplastic anthracyclines, most notably daunorubicin and doxorubicin. In addition to these widely used chemotherapeutics, this actinomycete synthesizes a variety of related compounds, including the baumycin complex. The baumycins, including this compound, are glycosylated anthracyclines that share the same aglycone as daunorubicin but possess a distinct modification on the daunosamine sugar. This structural variation, specifically the presence of an acetal group, has prompted interest in their biosynthesis and potential biological activity.

Isolation and Purification of the Baumycin Complex

The isolation of baumycins from the fermentation broth of Streptomyces peucetius involves a multi-step process designed to separate these compounds from other co-produced anthracyclines and metabolites. A general workflow for the isolation and purification is outlined below.

Experimental Workflow for Baumycin Isolation

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

2.1. Fermentation of Streptomyces peucetius

-

Strain: Streptomyces peucetius (e.g., ATCC 27952).

-

Medium: A suitable production medium such as APM (16 g/L glucose, 5 g/L peptone, 3 g/L yeast extract, 1 g/L KH2PO4, 1 g/L MgSO4·7H2O, pH 7.2).

-

Culture Conditions: Inoculate the production medium with a seed culture of S. peucetius. Incubate at 28-30°C for 5-7 days with shaking at 200-250 rpm.

2.2. Extraction of Crude Anthracyclines

-

Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation.

-

Adjust the pH of the supernatant to 8.0-8.5 with a suitable base (e.g., NaOH).

-

Extract the supernatant multiple times with an organic solvent such as chloroform or ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

2.3. Purification of this compound

-

Subject the crude extract to silica gel column chromatography using a gradient of chloroform and methanol as the eluent.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the baumycin complex.

-

Pool the baumycin-containing fractions and concentrate them.

-

Further purify the mixture using high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to isolate individual baumycins, including this compound.

Structure Elucidation of this compound

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as established in the foundational work by Takahashi et al. in 1977.

Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₂₉NO₁₁ |

| Molecular Weight | 555.53 g/mol |

| Appearance | Reddish-orange crystalline solid |

| Solubility | Soluble in methanol, chloroform |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Aglycone (in ppm, relative to TMS)

| Carbon | Expected Chemical Shift (ppm) |

| 1 | ~160 |

| 2 | ~110 |

| 3 | ~135 |

| 4 | ~155 |

| 4a | ~115 |

| 5 | ~186 |

| 5a | ~135 |

| 6 | ~135 |

| 6a | ~110 |

| 7 | ~70 |

| 8 | ~35 |

| 9 | ~70 |

| 10 | ~30 |

| 10a | ~120 |

| 11 | ~186 |

| 11a | ~135 |

| 12 | ~156 |

| 12a | ~110 |

| 4-OCH₃ | ~56 |

| 9-COCH₃ | ~210 |

| 9-COCH₃ | ~25 |

Note: These are approximate values based on related compounds. Actual values may vary.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Interpretation |

| 556.16 | [M+H]⁺ |

| 413.08 | Loss of the daunosamine with acetal moiety |

| 143.08 | Daunosamine with acetal moiety fragment |

Proposed Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces peucetius is believed to follow the general pathway for daunorubicin and doxorubicin, with additional enzymatic steps for the formation of the characteristic acetal group on the daunosamine sugar.[1] The core anthracycline structure is synthesized by a type II polyketide synthase (PKS).

Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in S. peucetius.

The distinguishing feature of baumycin biosynthesis is the formation of the acetal moiety. It is suggested that an unknown C3''-methyl deoxysugar undergoes cleavage between the C3'' and C4'' positions.[1] This reaction is initiated by the enzyme DnmZ, an amino sugar nitrososynthase, which is encoded within the daunorubicin/doxorubicin biosynthetic gene cluster.[1]

Biological Activity

This compound, along with other members of the baumycin complex, exhibits cytotoxic activity against various cancer cell lines. The in vitro cytotoxicity of this compound has been evaluated against L1210 leukemia cells.

Table 4: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µg/mL) |

| L1210 | 0.02 |

This data suggests that this compound possesses potent cytotoxic activity, comparable to other anthracycline antibiotics.

Conclusion

This compound is a fascinating natural product from Streptomyces peucetius that represents a structural variation on the clinically important anthracycline scaffold. This guide has provided a detailed overview of its discovery, the methodologies for its isolation and characterization, its proposed biosynthetic pathway, and its biological activity. Further research into the baumycins, particularly regarding their detailed mechanism of action and potential for analogue synthesis, may open new avenues for the development of novel anticancer agents. The information presented herein serves as a foundational resource for scientists and researchers dedicated to the exploration of microbial secondary metabolites and their therapeutic potential.

References

The Chemical Architecture of Baumycin C1: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the chemical structure of Baumycin C1, an antitumor antibiotic belonging to the anthracycline class of compounds. Designed for researchers, scientists, and professionals in drug development, this guide details the molecular framework, spectroscopic data, and relevant biological pathways associated with this potent molecule.

Core Chemical Structure and Properties

This compound is a glycosidic anthracycline, a class of compounds known for their therapeutic efficacy in oncology. Its structure is characterized by a tetracyclic aglycone, chromophore moiety, linked to a daunosamine sugar derivative.

The molecular formula of this compound is C28H29NO11, with a molecular weight of 555.53 g/mol .[1] The systematic IUPAC name for this compound is N-[(2R,3R,4S,6R)-6-[[(1R,3R)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyl-tetrahydropyran-4-yl]formamide.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C28H29NO11 | [1] |

| Molecular Weight | 555.53 g/mol | [1] |

| IUPAC Name | N-[(2R,3R,4S,6R)-6-[[(1R,3R)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyl-tetrahydropyran-4-yl]formamide | [2] |

| CAS Number | 63084-42-4 |

Structural Elucidation: A Spectroscopic Approach

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, publicly available peak list for the ¹H and ¹³C NMR spectra of this compound is not readily found in the reviewed literature, the foundational work by Takahashi et al. in 1977 utilized Magnetic Resonance Spectroscopy to determine the structures of this compound and its analogues.[3] The expected chemical shifts can be inferred from the known spectra of the closely related and well-characterized anthracycline, Daunorubicin.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups of this compound (based on Daunorubicin data)

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aglycone Aromatic Protons | 7.0 - 8.0 | 110 - 140 |

| Aglycone Aliphatic Protons | 1.5 - 5.0 | 20 - 80 |

| Daunosamine Anomeric Proton | ~5.5 | ~100 |

| Daunosamine Methyl Group | ~1.2 | ~17 |

| Acetyl Group Protons | ~2.4 | ~30 (CH3), ~210 (C=O) |

| Methoxy Group Protons | ~4.0 | ~57 |

| Formyl Proton | ~8.0 | ~163 |

Note: These are predicted values and should be confirmed with experimental data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure. Electrospray Ionization (ESI) is a common technique for the analysis of anthracyclines. The fragmentation of this compound is expected to involve the cleavage of the glycosidic bond, separating the aglycone from the daunosamine sugar moiety.

Table 3: Expected Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | 556.18 |

| [Aglycone+H]⁺ | Protonated aglycone moiety | 399.10 |

| [Sugar]⁺ | Daunosamine derivative moiety | 158.08 |

Experimental Protocols

The isolation and structural characterization of this compound involve a series of well-established laboratory procedures.

Isolation and Purification of this compound

A general protocol for the isolation of baumycins from Streptomyces culture is as follows:

-

Fermentation: Culturing of a this compound-producing Streptomyces strain in a suitable nutrient medium.

-

Extraction: Extraction of the culture broth with an organic solvent such as ethyl acetate or chloroform to partition the anthracyclines.

-

Chromatography:

-

Silica Gel Column Chromatography: Initial separation of the crude extract to fractionate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the baumycin-containing fractions using a reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile/water with a small percentage of formic acid).

-

-

Crystallization: Crystallization of the purified this compound from an appropriate solvent system to obtain a pure sample for analysis.

References

Baumycin C1 as a Daunorubicin Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycin C1 is an anthracycline antibiotic that belongs to the same family as the well-established chemotherapeutic agent, daunorubicin.[1] Structurally, it is considered an analog of daunorubicin, sharing the core tetracyclic aglycone but with a distinct glycosidic substituent. This guide provides a comprehensive technical overview of this compound, focusing on its relationship to daunorubicin, its presumed mechanisms of action based on its structural class, and the experimental methodologies relevant to its evaluation as a potential anti-cancer agent.

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will extensively reference the well-characterized properties and activities of daunorubicin to provide a foundational understanding. The structural similarities suggest that this compound likely shares key biological activities with daunorubicin, including cytotoxicity against cancer cells.

Chemical Structure and Properties

This compound and daunorubicin share the same aglycone, daunomycinone. The key structural difference lies in the aminosugar moiety attached at the C7 position.

Table 1: Chemical Properties of this compound and Daunorubicin

| Property | This compound | Daunorubicin |

| Molecular Formula | C₂₈H₂₉NO₁₁ | C₂₇H₂₉NO₁₀ |

| Molecular Weight | 555.53 g/mol | 527.52 g/mol |

| CAS Number | 63084-42-4 | 20830-81-3 |

| Core Structure | Daunomycinone | Daunomycinone |

| Sugar Moiety | L-rhodosamine derivative | L-daunosamine |

Presumed Mechanism of Action

Based on its structural similarity to daunorubicin, this compound is anticipated to exert its anti-tumor effects through a multi-faceted mechanism of action, primarily targeting DNA and associated nuclear enzymes.

DNA Intercalation

Anthracyclines are planar molecules that can insert themselves between the base pairs of DNA. This intercalation leads to the distortion of the DNA helix, obstructing the processes of DNA replication and transcription.

Topoisomerase II Inhibition

A primary mechanism of action for daunorubicin and its analogs is the inhibition of topoisomerase II.[2][3][4][5] These compounds stabilize the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands after the enzyme has introduced double-strand breaks. The accumulation of these breaks triggers apoptotic cell death.

Generation of Reactive Oxygen Species (ROS)

The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of reactive oxygen species (ROS). This can induce oxidative stress and damage to cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

Quantitative Data (Daunorubicin as a Reference)

Table 2: In Vitro Cytotoxicity of Daunorubicin against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 10 - 50 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 10 - 50 |

| SUP-B15 | Acute Lymphoblastic Leukemia | > 100 |

| HL-60 | Acute Promyelocytic Leukemia | 50 - 200 |

| U937 | Histiocytic Lymphoma | 50 - 200 |

| K562 | Chronic Myelogenous Leukemia | 20 - 100 |

| MCF-7 | Breast Adenocarcinoma | 50 - 150 |

| HCT-116 | Colorectal Carcinoma | 100 - 300 |

Note: IC50 values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of anthracycline antibiotics like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound (or a reference compound like daunorubicin) is prepared and added to the wells. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

Objective: To assess the ability of the compound to inhibit the catalytic activity of topoisomerase II.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, and ATP in a suitable reaction buffer.

-

Compound Addition: The test compound (this compound) is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: The DNA bands are visualized by staining with ethidium bromide and imaging under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of the compound on the progression of cells through the different phases of the cell cycle.

Methodology:

-

Cell Treatment: Cancer cells are treated with the test compound at a concentration around its IC50 value for a specific duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).[6][7][8][9][10]

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests cell cycle arrest.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by the test compound.

Methodology:

-

Cell Treatment: Cells are treated with the compound for a defined period.

-

Staining: The treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which stains necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is quadrant-gated to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Signaling Pathways

The cytotoxic effects of daunorubicin and its analogs are mediated through the modulation of several key signaling pathways, ultimately leading to apoptosis.

DNA Damage Response Pathway

The induction of DNA double-strand breaks by topoisomerase II inhibition activates the DNA damage response (DDR) pathway. This involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

Caption: DNA Damage Response Pathway Induced by this compound.

Intrinsic Apoptosis Pathway

DNA damage and cellular stress induced by this compound can activate the intrinsic (mitochondrial) pathway of apoptosis. This involves the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then forms the apoptosome with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and the downstream executioner caspases (e.g., caspase-3).

Caption: Intrinsic Apoptosis Pathway Activated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an anti-cancer compound like this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound, as a structural analog of daunorubicin, holds potential as an anti-cancer agent. While specific experimental data for this compound is currently limited, its chemical similarity to daunorubicin provides a strong basis for predicting its mechanism of action, which likely involves DNA intercalation, topoisomerase II inhibition, and the induction of apoptosis through the DNA damage response and intrinsic apoptotic pathways. Further research is warranted to fully characterize the biological activity of this compound and to determine its potential for clinical development. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations.

References

- 1. THE STRUCTURE OF BAUMYCINS A1, A2, B1, B2, C1 and C2 [jstage.jst.go.jp]

- 2. Induction of apoptosis by the angucyclinone antibiotic chemomicin in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship between anthracycline-induced differentiation and inhibition of glycoprotein synthesis in Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. journal.waocp.org [journal.waocp.org]

An In-depth Technical Guide to the Biosynthesis of Baumycin C1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycins are a class of anthracycline antibiotics produced by Streptomyces peucetius, the same organism responsible for the production of the clinically important anticancer drugs daunorubicin (DNR) and doxorubicin (DXR). Baumycin C1 is a significant member of this family, characterized by a unique acetal moiety attached to the daunosamine sugar of the daunorubicin core structure. This modification has implications for the compound's biological activity and stability. Understanding the biosynthetic pathway of this compound is crucial for the rational design of novel anthracycline derivatives with improved therapeutic properties. This guide provides a comprehensive overview of the biosynthetic pathway, including the key enzymes, genetic determinants, and proposed chemical mechanisms.

The Biosynthetic Pathway: An Extension of Daunorubicin Synthesis

The biosynthesis of this compound is intricately linked to the well-established pathway of daunorubicin. It can be conceptually divided into three major stages:

-

Formation of the Aglycone Core (ε-Rhodomycinone): This involves a type II polyketide synthase (PKS) that iteratively condenses malonyl-CoA extender units to a propionyl-CoA starter unit, followed by a series of cyclization, aromatization, and tailoring reactions to form the tetracyclic aglycone, ε-rhodomycinone.

-

Synthesis of the Daunosamine Sugar Moiety: The deoxysugar L-daunosamine is synthesized from glucose-1-phosphate and attached to a thymidine diphosphate (TDP) carrier molecule, forming TDP-L-daunosamine.

-

Glycosylation and Tailoring Steps Leading to this compound: This stage represents the divergence from the daunorubicin pathway, involving the modification of a sugar precursor and its subsequent attachment to the aglycone, followed by final tailoring reactions.

While the initial steps are shared with daunorubicin biosynthesis, the formation of the characteristic acetal group in baumycins is the key distinguishing feature. This process is initiated by the enzyme DnmZ, a nitrososynthase that acts on a specific sugar nucleotide precursor.[1]

Key Enzymes and Genes in this compound Biosynthesis

The genes responsible for baumycin biosynthesis are located within the daunorubicin/doxorubicin (dox) biosynthetic gene cluster in Streptomyces peucetius.[1]

| Gene | Protein | Proposed Function in this compound Biosynthesis |

| doxA | DoxA | Cytochrome P450 monooxygenase, involved in aglycone tailoring. |

| dnmZ | DnmZ | Nitrososynthase; catalyzes the oxidative cleavage of TDP-L-epi-vancosamine.[1] |

| dnrS | DnrS | Glycosyltransferase, likely responsible for attaching the modified sugar moiety to the aglycone.[2] |

| dnrQ | DnrQ | Accessory protein, potentially assisting DnrS in glycosylation.[2] |

| dnm genes | Various | Involved in the biosynthesis of the precursor sugar TDP-L-epi-vancosamine. |

Visualizing the Biosynthetic Pathway

The following diagrams illustrate the key stages in the biosynthesis of this compound.

Figure 1: Overall biosynthetic pathway of this compound.

The key step differentiating baumycin biosynthesis is the DnmZ-catalyzed reaction.

Figure 2: DnmZ-catalyzed formation of the acetal precursor.

Quantitative Data

Quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters and product yields, are not extensively reported in the literature. However, studies on the related doxorubicin pathway provide some insights into the efficiency of glycosyltransferase reactions and efforts to improve product yields. Overexpression of the glycosyltransferase pair dnrS/dnrQ has been shown to significantly increase doxorubicin production, suggesting that the glycosylation step can be a rate-limiting factor.

| Parameter | Value | Compound | Organism/System | Reference |

| Doxorubicin Yield Increase | 2.8-fold | Doxorubicin | S. peucetius ATCC 27952 | |

| Doxorubicin Yield Increase | 5.6-fold | Doxorubicin | S. peucetius ATCC 27952 |

Note: These values are for doxorubicin and are provided as a proxy for the potential impact of glycosyltransferase overexpression on anthracycline production.

Experimental Protocols

Heterologous Expression and Purification of DnmZ

This protocol is based on the methods used for the expression and purification of DnmZ for structural studies.[3]

-

Gene Cloning: The dnmZ gene is amplified from S. peucetius genomic DNA and cloned into an expression vector such as pET-28a, which adds an N-terminal 6xHis-tag.

-

Protein Expression: The resulting plasmid is transformed into E. coli BL21(DE3). Expression is induced with IPTG at a low temperature (e.g., 28°C) to enhance soluble protein production.

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 7.5) and lysed by sonication or French press.

-

Purification: The His-tagged DnmZ is purified from the soluble fraction using Ni-NTA affinity chromatography.

-

Buffer Exchange: The purified protein is exchanged into a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 5% glycerol) using a desalting column.

Figure 3: Workflow for heterologous expression and purification of DnmZ.

In Vitro Assay for DnmZ Activity

A definitive, detailed protocol for a DnmZ enzyme assay is not published. However, a general approach can be inferred from its function.

-

Reaction Mixture: The reaction would contain purified DnmZ, the substrate TDP-L-epi-vancosamine, a source of reducing equivalents (e.g., NADPH), and FAD in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching: The reaction is stopped, for example, by adding a solvent like methanol or by heat inactivation.

-

Analysis: The reaction products are analyzed by HPLC or LC-MS to detect the formation of the oxidatively cleaved sugar-TDP product.

Analysis of Baumycins by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of anthracyclines.

-

Sample Preparation: Fermentation broths are typically extracted with an organic solvent (e.g., chloroform-methanol mixture). The organic extract is dried and redissolved in a suitable solvent for HPLC analysis.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid or ammonium acetate, is employed for separation.

-

Detection: Anthracyclines can be detected by UV-Vis absorbance (around 480-495 nm) or by fluorescence detection for higher sensitivity.[4][5]

-

-

Quantification: Quantification is achieved by comparing the peak areas of the baumycins in the sample to those of known standards.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating extension of the daunorubicin pathway, highlighting nature's ability to generate structural diversity through specific enzymatic modifications. While the key enzyme DnmZ has been identified, further research is needed to fully elucidate the subsequent steps of the pathway, including the definitive identification of the glycosyltransferase and any final tailoring enzymes. The lack of detailed quantitative data and specific experimental protocols for the baumycin-specific enzymes presents an opportunity for future research. A thorough characterization of these enzymes would not only complete our understanding of this compound biosynthesis but also provide valuable biocatalytic tools for the chemoenzymatic synthesis of novel anthracycline analogs with potentially improved therapeutic profiles. The application of modern techniques such as in vitro pathway reconstitution and detailed kinetic analysis will be instrumental in achieving these goals.

References

- 1. static.igem.org [static.igem.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Structure of DnmZ, a nitrososynthase in the Streptomyces peucetius anthracycline biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of analytical and semi-preparative high-performance liquid chromatography to anthracyclines and bis-anthracycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anthracycline assay by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antitumor Antibiotic Baumycin C1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycin C1 is an anthracycline antibiotic belonging to the daunorubicin family, a class of potent chemotherapeutic agents. It is a natural product synthesized by the bacterium Streptomyces coeruleorubidus. While the baumycin complex, which includes several related compounds (A1, A2, B1, B2, C1, and C2), has been identified, detailed public research specifically elucidating the antitumor properties and mechanism of action of this compound is limited. This guide provides a summary of the available information and outlines general methodologies and potential mechanisms of action based on its classification as a daunorubicin analogue.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 63084-42-4[1] |

| Molecular Formula | C28H29NO11[2] |

| Family | Anthracycline Antibiotics (Daunorubicin derivatives)[3] |

| Source | Streptomyces coeruleorubidus[4] |

Putative Antitumor Mechanism of Action

As a daunorubicin analogue, this compound is presumed to share a similar mechanism of antitumor activity. The primary modes of action for daunorubicin and related anthracyclines involve:

-

DNA Intercalation: Anthracyclines insert themselves between the base pairs of DNA, thereby obstructing the processes of DNA replication and transcription. This disruption leads to the inhibition of cell proliferation and the induction of cell death in rapidly dividing cancer cells.

-

Topoisomerase II Inhibition: These compounds are known to form a stable complex with DNA and the enzyme topoisomerase II. This stabilization prevents the re-ligation of DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks in the DNA. The accumulation of these breaks triggers apoptotic cell death.

-

Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the production of free radicals. This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

Potential Signaling Pathways Involved

Based on the known mechanisms of anthracyclines, this compound could potentially modulate several critical signaling pathways involved in cancer cell proliferation and survival. A hypothetical signaling pathway is depicted below.

References

- 1. Studies on the production of daunomycinone-derived glycosides and related metabolites in Streptomyces coeruleorubidus and Streptomyces peucetius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces coeruleorubidus as a potential biocontrol agent for Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure of baumycins A1, A2, B1, B2, C1 and C2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Early-Stage Research on Baumycin C1 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycin C1 is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in oncology. As a structural analog of daunorubicin and doxorubicin, this compound is of significant interest for its potential cytotoxic activity against cancer cells. This technical guide provides a comprehensive overview of the early-stage research into the cytotoxicity of this compound, presenting available quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action. Due to the limited publicly available data specifically for this compound, this guide also incorporates information on the broader baumycin complex and its parent compounds to provide a relevant comparative context.

Quantitative Cytotoxicity Data

For comparative purposes, the cytotoxic activities of the parent anthracyclines, daunorubicin and doxorubicin, against the same L1210 cell line are presented below.

| Compound | Cell Line | IC50 (µM) | Reference |

| Daunorubicin | L1210 | 0.033 | (MedChemExpress) |

| Doxorubicin | L1210 | Data not readily available |

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays that are suitable for evaluating the cytotoxic effects of anthracycline antibiotics like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., L1210)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Crystal Violet Assay

The crystal violet assay is a simple method for quantifying the total biomass of adherent cells by staining the nuclei of viable cells.

Materials:

-

Crystal violet solution (0.5% in 20% methanol)

-

Methanol

-

PBS

-

Solubilization solution (e.g., 1% SDS in water)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate for the desired exposure time.

-

Fixation: Gently wash the cells with PBS. Add 100 µL of methanol to each well and incubate for 15 minutes to fix the cells.

-

Staining: Remove the methanol and add 100 µL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.

-

Washing: Wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Air-dry the plate and add 100 µL of solubilization solution to each well.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 590 nm.

-

Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

Materials:

-

Neutral red solution (e.g., 50 µg/mL in culture medium)

-

Desorb solution (e.g., 1% acetic acid in 50% ethanol)

-

PBS

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate for the desired exposure time.

-

Dye Uptake: Remove the treatment medium and add 100 µL of neutral red solution to each well. Incubate for 2-3 hours at 37°C.

-

Washing: Remove the dye solution and wash the cells with PBS.

-

Dye Extraction: Add 150 µL of desorb solution to each well and shake for 10 minutes to extract the dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate cell viability and IC50 values.

Signaling Pathways and Mechanism of Action

Specific signaling pathways affected by this compound have not been extensively elucidated in the available literature. However, as an anthracycline, its mechanism of action is expected to be similar to that of daunorubicin and doxorubicin. The primary mechanisms of anthracycline-induced cytotoxicity involve:

-

DNA Intercalation: Anthracyclines intercalate into the DNA, disrupting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.

-

Topoisomerase II Inhibition: They form a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of ROS. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

These events trigger a cascade of intracellular signaling pathways, primarily culminating in apoptosis.

Experimental Workflow for Cytotoxicity Assessment

Figure 1. A generalized workflow for in vitro cytotoxicity assessment of this compound.

Postulated Signaling Pathway for Anthracycline-Induced Apoptosis

Figure 2. A postulated signaling pathway for this compound-induced apoptosis.

Conclusion

Early-stage research on this compound cytotoxicity is currently limited, with a clear need for more dedicated studies to elucidate its specific cytotoxic profile and mechanisms of action. The available information, primarily through its classification as a baumycin and an anthracycline, suggests a potent anti-cancer agent that likely functions through DNA intercalation, topoisomerase II inhibition, and the induction of oxidative stress, ultimately leading to apoptosis. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further investigations into the therapeutic potential of this compound. Future research should focus on obtaining precise IC50 values across a panel of cancer cell lines, exploring the specific signaling pathways it modulates, and evaluating its efficacy and toxicity in preclinical models.

References

Baumycin C1: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycin C1 is an antitumor antibiotic belonging to the anthracycline class of compounds.[1] It is a natural product isolated from the bacterium Streptomyces coeruleorubidus.[2] Like other anthracyclines, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols and an exploration of the signaling pathways common to its class.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₉NO₁₁ | MedchemExpress, Clinivex |

| Molecular Weight | 555.53 g/mol | MedchemExpress |

| CAS Number | 63084-42-4 | MedchemExpress, Clinivex |

| IUPAC Name | N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]formamide | Clinivex |

| SMILES | OC1=C2C(C(C3=C(OC)C=CC=C3C2=O)=O)=C(O)C([C@H]4O[C@H]5C--INVALID-LINK--C)O">C@@HNC=O)=C1C--INVALID-LINK--(C4)C(C)=O | MedchemExpress |

Spectral Data

Detailed, publicly available spectral data (NMR, Mass Spectrometry, UV-Vis) specific to this compound is limited. Characterization of anthracyclines typically involves a combination of these spectroscopic techniques to elucidate and confirm their complex structures. Researchers working with this compound would need to perform these analyses to obtain definitive spectra.

Mechanism of Action and Signaling Pathways

The mechanism of action for this compound is presumed to be similar to other well-studied anthracyclines like doxorubicin and daunorubicin. The primary mechanisms include:

-

DNA Intercalation: The planar tetracyclic ring structure of anthracyclines allows them to insert between DNA base pairs, disrupting DNA replication and transcription.

-

Topoisomerase II Inhibition: Anthracyclines can form a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the formation of superoxide and hydroxyl radicals. These ROS can damage cellular components, including DNA, proteins, and lipids.

These primary actions trigger a cascade of cellular signaling events, ultimately leading to cell cycle arrest and apoptosis. Key signaling pathways implicated in the cellular response to anthracyclines include:

-

Sphingomyelin-Ceramide Pathway: Anthracyclines can activate sphingomyelinases, leading to the production of ceramide, a lipid second messenger that plays a role in apoptosis.

-

MAPK and JNK Pathways: The stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and other mitogen-activated protein kinase (MAPK) pathways are often activated in response to anthracycline-induced cellular stress, contributing to the apoptotic response.

-

NF-κB Pathway: The transcription factor NF-κB, which is involved in cell survival and inflammation, can be modulated by anthracyclines.

Below is a generalized diagram illustrating the key signaling events initiated by anthracyclines.

Experimental Protocols

1. Fermentation:

-

Inoculate a suitable production medium with a seed culture of Streptomyces coeruleorubidus.

-

Incubate under optimal conditions (temperature, pH, aeration) for a sufficient period to allow for the production of secondary metabolites.

2. Harvest and Separation:

-

Harvest the fermentation broth.

-

Separate the mycelial biomass from the supernatant by centrifugation or filtration.

3. Extraction:

-

Extract the supernatant and the mycelial biomass (after cell disruption) with a water-immiscible organic solvent such as ethyl acetate or chloroform.

-

Pool the organic extracts.

4. Concentration:

-

Concentrate the pooled organic extracts under reduced pressure to obtain a crude extract.

5. Initial Chromatographic Purification:

-

Subject the crude extract to column chromatography, typically using a silica gel stationary phase.

-

Elute with a solvent gradient of increasing polarity (e.g., a mixture of hexane, ethyl acetate, and methanol).

6. Fraction Collection and Analysis:

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

Pool the fractions containing the target compound.

7. High-Performance Liquid Chromatography (HPLC):

-

Further purify the pooled fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

8. Structural Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

This compound remains a compound of interest within the anthracycline family. While specific, detailed physicochemical data are sparse in publicly accessible literature, its structural relationship to well-characterized anthracyclines provides a strong basis for understanding its likely mechanism of action and biological effects. Further research is needed to fully elucidate the unique properties of this compound and to explore its full therapeutic potential. The generalized protocols and pathways described in this guide are intended to provide a foundational framework for researchers entering this area of study.

References

Baumycin C1: A Technical Overview of its Molecular Characteristics, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycin C1 is an antitumor antibiotic belonging to the anthracycline class of chemotherapeutic agents. Anthracyclines are a critical component in the treatment of numerous cancers, and understanding the specific properties of individual analogs like this compound is crucial for the development of more effective and less toxic cancer therapies. This technical guide provides a comprehensive overview of the molecular formula and weight of this compound, details on its isolation and characterization, and insights into its biological activity and potential mechanisms of action.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C28H29NO11[1] |

| Molecular Weight | 555.53 g/mol [1] or 555.54 g/mol [2] |

Experimental Protocols

Isolation and Purification of Baumycins

Baumycins are naturally produced by certain strains of Streptomyces. A general workflow for the isolation and characterization of baumycins, including this compound, from a producing organism such as Streptomyces sp. D788 is outlined below. This process involves fermentation, extraction, and chromatographic separation.

References

- 1. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Baumycin C1

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Baumycin C1 using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established protocols for the closely related anthracycline, daunorubicin, and is intended for research and drug development purposes.

Introduction

This compound is an anthracycline antibiotic, a class of potent chemotherapeutic agents used in the treatment of various cancers. Accurate and reliable quantification of this compound in different matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a reversed-phase HPLC (RP-HPLC) method that provides selectivity and sensitivity for the analysis of this compound.

Principle of the Method

The method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is achieved through the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An isocratic mobile phase consisting of a mixture of acetonitrile and methanol is used for elution. Detection and quantification are performed using a UV-Vis detector at a wavelength of 254 nm, a common absorbance maximum for the anthracycline chromophore.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile and methanol.

-

Reagents: HPLC grade water.

-

This compound Reference Standard: Of known purity.

-

Sample Filters: 0.45 µm syringe filters for sample preparation.

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation method should be optimized based on the sample matrix (e.g., plasma, tissue homogenate, formulation). A general procedure for a liquid sample is as follows:

-

Protein Precipitation (for biological samples): To 1 mL of the sample, add 2 mL of acetonitrile.

-

Vortex: Mix vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters

The following HPLC conditions are recommended for the analysis of this compound:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Methanol (75:25, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Run Time | Approximately 10 minutes |

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for an anthracycline analogue, which can be used as a benchmark for the this compound analysis.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 5 - 30 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for n=6 injections) |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logical relationship of inputs and outputs in the HPLC method.

Application Note: Quantitative Analysis of Baumycin C1 in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of Baumycin C1, an anthracycline antibiotic. Given the structural similarity of this compound to daunorubicin, this protocol is adapted from established methods for related compounds, providing a robust starting point for researchers. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, designed to offer high sensitivity and selectivity for the quantification of this compound in complex biological matrices.

Introduction

This compound is an antitumor antibiotic belonging to the anthracycline class of compounds. Like other anthracyclines, such as doxorubicin and daunorubicin, it is of significant interest in oncological research and drug development. Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this purpose, offering superior selectivity and sensitivity compared to other methods.[1] This application note provides a detailed protocol for the LC-MS/MS analysis of this compound, including sample preparation, instrument parameters, and expected results.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and enriching the analyte. Common techniques for anthracyclines in plasma or tissue homogenates include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[1]

Protocol: Protein Precipitation

This is a simple and rapid method suitable for initial studies.

-

To 100 µL of plasma or tissue homogenate, add 300 µL of cold acetonitrile containing the internal standard (e.g., Daunorubicin or a stable isotope-labeled analog).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and inject into the LC-MS/MS system.

Protocol: Liquid-Liquid Extraction

This method offers a cleaner extract compared to protein precipitation.

-

To 100 µL of plasma or tissue homogenate, add the internal standard.

-

Add 500 µL of a mixture of chloroform and isopropanol (4:1, v/v).

-

Vortex for 2 minutes.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Carefully transfer the lower organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and inject into the LC-MS/MS system.

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Autosampler Temp. | 4°C |

Note: The retention time of this compound is expected to be in a similar range to that of daunorubicin and doxorubicin under these conditions.

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: Predicted MRM Transitions for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 556.18 [M+H]⁺ | 397.1 (Aglycone) | 100 | 30 | 20 |

| This compound | 556.18 [M+H]⁺ | 144.1 (Sugar moiety) | 100 | 30 | 15 |

| Daunorubicin (IS) | 528.18 [M+H]⁺ | 397.1 (Aglycone) | 100 | 30 | 20 |

Note: The primary fragmentation of anthracyclines is the cleavage of the glycosidic bond. The product ions listed are predicted based on the structure of this compound and fragmentation patterns of related compounds. These values should be optimized empirically.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting validation data.

Table 4: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | R² | Weighting |

| This compound | 1 - 1000 | >0.99 | 1/x² |

Table 5: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| This compound | LQC | 5 | <15 | 85-115 | <15 | 85-115 |

| MQC | 50 | <15 | 85-115 | <15 | 85-115 | |

| HQC | 800 | <15 | 85-115 | <15 | 85-115 |

Table 6: Limit of Detection and Quantification

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | 0.5 | 1.0 |

Note: The values presented are typical expected values for anthracycline assays and should be determined experimentally during method validation.

Visualization

Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway of this compound

Caption: Predicted fragmentation of this compound in positive ESI mode.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in biological matrices. The described protocols for sample preparation, chromatography, and mass spectrometry, along with the predicted fragmentation pattern, offer a solid foundation for researchers. Method validation should be performed in the target matrix to ensure accuracy, precision, and sensitivity for the intended application. This methodology will be a valuable tool for advancing the understanding of this compound's pharmacology and its potential as an anticancer agent.

References

Application Notes and Protocols for the Structural Elucidation of Baumycin C1 using Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Baumycin C1, an antitumor antibiotic belonging to the anthracycline class. Due to the limited availability of published, assigned NMR data specifically for this compound, this document leverages spectral data from the closely related and well-characterized anthracyclines, doxorubicin and daunorubicin, as a reference for experimental design and data interpretation.

Introduction

This compound is a glycosidic anthracycline antibiotic with significant antitumor properties. The complex polycyclic aromatic aglycone and the attached deoxy sugar moiety present a considerable challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the constitution, configuration, and conformation of such intricate natural products.[1][2]

This document outlines the standard 1D and 2D NMR experiments required for the complete structural assignment of this compound. The protocols provided are based on established methodologies for the analysis of anthracycline antibiotics.

Chemical Structure of this compound

This compound is a derivative of daunorubicin. Its structure consists of a tetracyclic aglycone, daunomycinone, attached to a daunosamine sugar moiety, with an additional ethyl ether group at the 4'-position of the sugar.

Experimental Protocols

3.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

-

Sample Purity: Ensure the this compound sample is of high purity (ideally >95%), as impurities can complicate spectral analysis. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common solvents for anthracyclines include deuterated chloroform (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).

-

Concentration: Prepare the sample at a concentration of 5-10 mg in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for most modern NMR spectrometers.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

3.2. NMR Data Acquisition

The following suite of NMR experiments is recommended for the complete structural elucidation of this compound. All experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

-

1D NMR Experiments:

-

¹H NMR (Proton): Provides information on the number of different types of protons and their electronic environments.

-

¹³C NMR (Carbon-13): Shows the number of different types of carbon atoms.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing out molecular fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). This is vital for connecting different molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule.

-

Data Presentation: Reference NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for doxorubicin and daunorubicin, which serve as a valuable reference for the expected spectral features of this compound. The numbering scheme for the anthracycline core is provided in the accompanying diagram.

Table 1: ¹H NMR Chemical Shift Data for Doxorubicin and Daunorubicin (in DMSO-d₆)

| Position | Doxorubicin (δ, ppm) | Daunorubicin (δ, ppm) | Multiplicity | J (Hz) |

| 1-H | 7.88 | 7.90 | d | 7.6 |

| 2-H | 7.85 | 7.86 | t | 8.0 |

| 3-H | 7.60 | 7.62 | d | 8.4 |

| 4-OCH₃ | 3.98 | 4.00 | s | |

| 6-OH | 13.98 | 14.00 | s | |

| 7-H | 4.95 | 4.96 | dd | 7.6, 5.6 |

| 8-Hax | 2.25 | 2.26 | m | |

| 8-Heq | 2.12 | 2.13 | m | |

| 9-OH | 5.42 | 5.44 | s | |

| 10-Hax | 2.95 | 2.96 | d | 18.4 |

| 10-Heq | 2.75 | 2.76 | d | 18.4 |

| 11-OH | 13.25 | 13.26 | s | |

| 14-CH₂ | 4.58 | 2.28 (CH₃) | s | |

| 1'-H | 5.25 | 5.26 | d | 3.2 |

| 2'-Hax | 1.75 | 1.76 | m | |

| 2'-Heq | 1.60 | 1.61 | m | |

| 3'-H | 3.55 | 3.56 | m | |

| 4'-H | 4.15 | 4.16 | m | |

| 4'-OH | 5.05 | 5.06 | d | 5.6 |

| 5'-H | 4.25 | 4.26 | m | |

| 5'-CH₃ | 1.12 | 1.13 | d | 6.4 |

| 3'-NH₂ | 7.80 | 7.81 | br s |

Table 2: ¹³C NMR Chemical Shift Data for Doxorubicin and Daunorubicin (in DMSO-d₆)

| Position | Doxorubicin (δ, ppm) | Daunorubicin (δ, ppm) |

| 1 | 120.1 | 120.2 |

| 2 | 136.6 | 136.8 |

| 3 | 119.3 | 119.5 |

| 4 | 161.2 | 161.3 |

| 4a | 120.1 | 120.4 |

| 5 | 186.7 | 187.0 |

| 5a | 111.0 | 111.2 |

| 6 | 156.5 | 156.5 |

| 6a | 135.5 | 135.8 |

| 7 | 70.0 | 70.1 |

| 8 | 36.6 | 36.7 |

| 9 | 75.1 | 75.2 |

| 10 | 33.1 | 33.2 |

| 10a | 134.4 | 134.5 |

| 11 | 155.8 | 155.9 |

| 11a | 110.5 | 110.6 |

| 12 | 186.4 | 186.5 |

| 12a | 134.9 | 135.0 |

| 4-OCH₃ | 56.8 | 56.9 |

| 13 (C=O) | 213.5 | 213.6 |

| 14 | 65.4 | 24.6 (CH₃) |

| 1' | 100.5 | 100.6 |

| 2' | 31.5 | 31.6 |

| 3' | 46.5 | 46.6 |

| 4' | 67.2 | 67.3 |

| 5' | 69.8 | 69.9 |

| 5'-CH₃ | 17.1 | 17.2 |

Note: Data is adapted from published literature on doxorubicin and daunorubicin and should be used as a reference. Actual chemical shifts for this compound may vary.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the NMR-based structural elucidation of this compound.